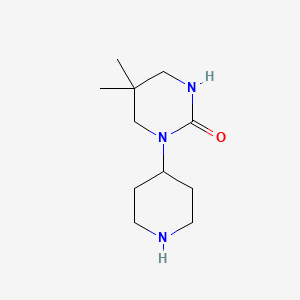
5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of tetrahydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a piperidine derivative with a suitable diketone or ketoester in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound, such as dihydropyrimidinones.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like amines, thiols, or halides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
In medicine, derivatives of tetrahydropyrimidinones are often explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyrimidinones: These compounds share a similar core structure but may have different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.
Uniqueness
The uniqueness of 5,5-Dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
164519-17-9 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
5,5-dimethyl-1-piperidin-4-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H21N3O/c1-11(2)7-13-10(15)14(8-11)9-3-5-12-6-4-9/h9,12H,3-8H2,1-2H3,(H,13,15) |
Clé InChI |
YKQYXBIOTJSMDN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC(=O)N(C1)C2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


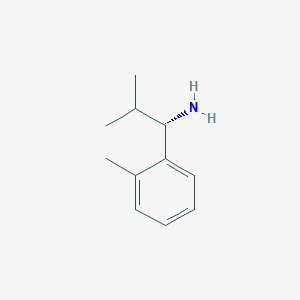
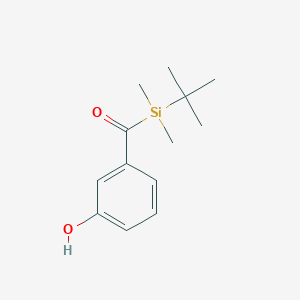
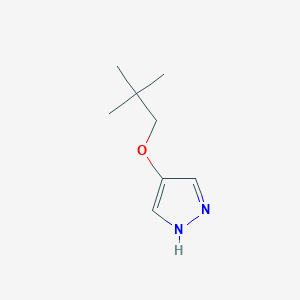
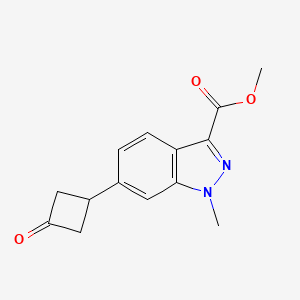
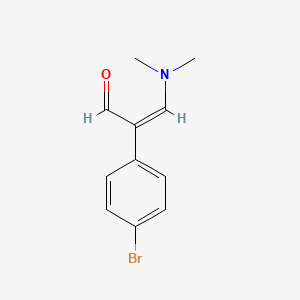
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
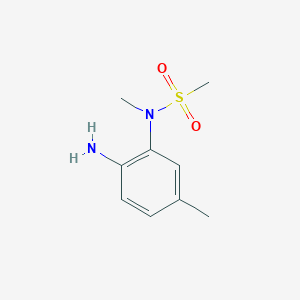
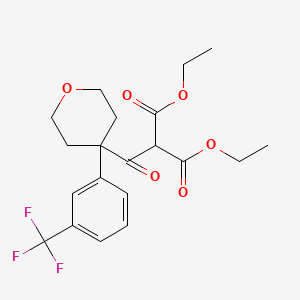
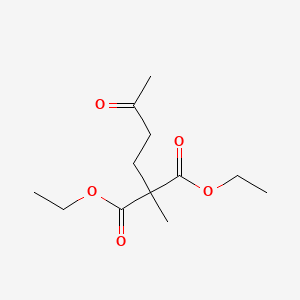
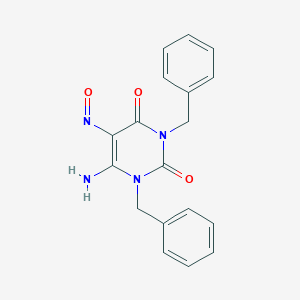

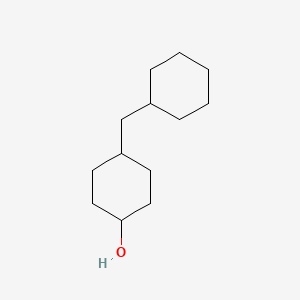
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
